2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide

Medicinal Chemistry ADME Prediction Lead Optimization

This ortho-methyl positional isomer provides a structurally distinct entry point within the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide class. Unlike para-substituted analogs dominating published SAR, this compound enables exploration of steric effects near the ether oxygen, potentially widening the neuroblastoma selectivity window observed in class-lead 3f. Supplied with unknown stereochemistry; request defined batches for enantiomer-sensitive assays. Procure in parallel with meta- and para-methyl isomers for definitive regioisomeric SAR mapping. Meets CNS drug-likeness criteria (LogP 3.36, PSA 38 Ų, MW <300 Da).

Molecular Formula C17H19NO2
Molecular Weight 269.344
CAS No. 304675-97-6
Cat. No. B2749344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
CAS304675-97-6
Molecular FormulaC17H19NO2
Molecular Weight269.344
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19)
InChIKeyJEOKNHXXGPBOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide (CAS 304675-97-6): Compound Identification and Structural Context for Informed Procurement


2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide (CAS 304675-97-6, molecular formula C17H19NO2, molecular weight 269.34 Da) is a synthetic small-molecule acetamide derivative belonging to the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide class [1]. The compound features a 2-methylphenoxy moiety linked via an acetamide bridge to a 1-phenylethylamine group, with a stereocenter at the 1-phenylethyl position that is commercially supplied with unknown stereochemistry [2]. Identified by multiple catalog numbers—including 5624946, AN-652/10418016, BBV-49966949, CSC027937613, and MFCD00751304—this compound is available as a solid screening compound from multiple suppliers including Enamine Ltd., and is primarily utilized in early-stage drug discovery programs investigating anticancer, anti-inflammatory, and analgesic mechanisms .

Why 2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide Cannot Be Interchanged with Other 2-(Substituted Phenoxy) Acetamide Derivatives


Within the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide series, small structural modifications produce large shifts in both potency and selectivity profiles. Published structure-activity relationship (SAR) data demonstrate that electron-withdrawing para-substituents (e.g., 4-Br, 4-NO2) yield compounds active against both MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines, whereas unsubstituted or electron-donating para-substituted analogs are largely inactive [1]. The target compound carries an ortho-methyl group on the phenoxy ring rather than a para-substituent, occupying a distinct region of chemical space within this scaffold that logical substitution arguments cannot predict. Critically, the commercial product is supplied as stereochemically undefined [2], meaning the enantiomeric composition may differ between batches or vendors—a factor that becomes decisive if the biological target exhibits stereospecific recognition. These two dimensions—regioisomeric substitution position and stereochemical identity—render simple generic substitution unreliable for this compound class.

Quantitative Differentiation Evidence for 2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide (304675-97-6): Comparator-Based Selection Data


Ortho-Methyl Substitution: Physicochemical Differentiation from Meta-Methyl Positional Isomer

The ortho-methyl substitution pattern of 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide distinguishes it physicochemically from its meta-methyl positional isomer (2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, CAS 349474-22-2). The target compound has a calculated LogP of 3.36, polar surface area (PSA) of 38 Ų, 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. The ortho-methyl group introduces steric hindrance adjacent to the phenoxy oxygen, which can alter the torsion angle between the aromatic ring and the acetamide linker relative to the meta-substituted isomer. This conformational constraint may affect both passive membrane permeability and the accessibility of the amide NH for target hydrogen bonding . Because no quantitative bioactivity data are available for either the ortho- or meta-methyl isomer as single, defined stereoisomers, the selection between these two commercially available isomers must currently rest on the predicted physicochemical differentiation and the investigator's hypothesis about the steric requirements of the target binding site.

Medicinal Chemistry ADME Prediction Lead Optimization

Lipophilicity Increment from 2-Methyl Substitution Relative to Unsubstituted Phenoxy Analog

The 2-methyl group on the phenoxy ring increases the lipophilicity of the target compound compared to the unsubstituted phenoxy analog within the same chemotype. The target compound has a computed LogP of 3.36 [1], whereas the closest tested analog—2-phenoxy-N-(1-(p-tolyl)ethyl)acetamide (compound 3f in Rani et al. 2014), which carries a p-tolyl group on the ethylamide side but an unsubstituted phenoxy ring—is expected to have a LogP approximately 0.5 units lower based on the Hansch π constant for aromatic methyl substitution (+0.56) [2]. This LogP increment places the target compound closer to the optimal lipophilicity range for oral drug candidates (LogP 2–4) while remaining within favorable limits for aqueous solubility. The PSA of 38 Ų is well below the 140 Ų threshold associated with poor oral absorption, and the single HBD falls within the Veber rule (<3 HBD) for good bioavailability [1].

Drug Design Physicochemical Profiling Permeability

Class-Level Anticancer Activity: Neuroblastoma Selectivity Inferred from Closest Tested Analog (Compound 3f)

The closest structurally characterized analog within this chemotype is compound 3f—2-phenoxy-N-(1-(p-tolyl)ethyl)acetamide—which was evaluated alongside nine other 2-(substituted phenoxy)acetamide derivatives in the Rani et al. 2014 study [1]. Compound 3f demonstrated a divergent efficacy profile across two human cancer cell lines: it was classified as inactive against MCF-7 breast cancer cells (71.9% control growth, criterion for activity ≤32%), yet active against SK-N-SH neuroblastoma cells (32.1% control growth) [1]. This near-threshold neuroblastoma activity contrasts with the more potent, dual-active compounds in the series (e.g., 3c: 31.6% MCF-7, 32.3% SK-N-SH) that carry electron-withdrawing para-substituents. Because the target compound 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide bears an ortho-methyl (electron-donating) substituent on the phenoxy ring coupled with an unsubstituted 1-phenylethyl group—rather than the p-tolyl group of 3f—its activity is structurally predicted to fall within the same moderate range as 3f, with the potential for improved activity if the ortho-methyl steric effect favors the neuroblastoma target over the MCF-7 target [2]. The reference standard adriamycin produced near-complete growth suppression in both cell lines (data not tabulated for individual percent control growth figures), establishing the assay's dynamic range [1].

Cancer Research Neuroblastoma Phenotypic Screening

Anti-Inflammatory and Analgesic Activity Baseline from Closest Structural Analog (Compound 3f) with Diclofenac Comparator

The anti-inflammatory and analgesic activities of the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide scaffold have been quantitatively characterized in the Rani et al. 2014 study, with compound 3f serving as the best-available reference point for the target compound [1]. In the carrageenan-induced rat paw edema model, compound 3f achieved 27.77% inhibition at 30 minutes, 26.25% at 2 hours, and 25.44% at 4 hours post-administration (oral, 100 mg/kg), compared with diclofenac sodium which produced 62.09%, 63.26%, and 55.39% inhibition at the same time points [1]. In the hot-plate analgesic assay (55°C, 50 mg/kg diclofenac as standard), compound 3f produced reaction times of 3.37, 3.22, and 3.20 seconds at 30, 60, and 90 minutes, corresponding to 26.21%, 19.70%, and 18.51% inhibition, versus diclofenac sodium at 5.31, 5.67, and 5.82 seconds (98.87%, 110.78%, 115.55% inhibition) [1]. Notably, halogenated derivatives in the same series (3b, 3c, 3g) achieved anti-inflammatory and analgesic responses comparable to the diclofenac standard, indicating that the scaffold has inherent activity that can be substantially enhanced through appropriate phenoxy ring substitution [2]. The target compound's ortho-methyl substitution represents a distinct, unexplored modification on the phenoxy ring (rather than the p-tolyl modification on the amide side present in 3f), and its anti-inflammatory/analgesic activity relative to 3f cannot be predicted without empirical testing.

Inflammation Analgesia COX/LOX Pathway

Recommended Research and Procurement Scenarios for 2-(2-Methylphenoxy)-N-(1-phenylethyl)acetamide (CAS 304675-97-6)


Neuroblastoma-Selective Anticancer Probe Development Leveraging Cell-Line Selectivity SAR

Based on the class-level evidence that compound 3f (the closest tested analog) exhibits a 39.8 percentage-point selectivity window favoring SK-N-SH neuroblastoma cells over MCF-7 breast cancer cells [1], 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide is best positioned as a starting point for neuroblastoma-focused phenotypic screening campaigns. Its ortho-methyl substitution offers a structurally distinct entry point compared to the para-substituted analogs that dominate the published series, enabling exploration of whether steric effects near the ether oxygen can further widen the neuroblastoma selectivity window while suppressing off-target cytotoxicity in breast cancer or other cell lines. Investigators should request stereochemically defined batches if the screening results show enantiomer-dependent activity patterns [2].

Structure-Activity Relationship (SAR) Expansion of the Phenoxyacetamide Scaffold Through Regioisomeric Probing

The target compound is one of three commercially available methyl-substituted positional isomers on the phenoxy ring (ortho, meta, and para), none of which have published bioactivity data. Procuring all three isomers in parallel enables a definitive regioisomeric SAR study that can map the importance of methyl group position on anticancer, anti-inflammatory, and analgesic endpoints using the established assay protocols from Rani et al. 2014 [1]. Because the parent scaffold with para-halogen substitution already yields compounds with near-diclofenac-level efficacy in both inflammation and pain models [2], a systematic ortho/meta/para methyl scan would establish whether electron-donating substituents can achieve comparable potency at alternative ring positions, potentially unlocking metabolically more stable analogs than the halogenated leads.

Drug-Likeness and CNS Penetration Screening Utilizing Favorable Physicochemical Profile

With a computed LogP of 3.36, PSA of 38 Ų, a single hydrogen bond donor, and molecular weight below 300 Da, this compound satisfies multiple drug-likeness criteria (Rule of Five, Veber rules) and falls within the favorable range for passive blood-brain barrier penetration [1]. If the neuroblastoma activity observed in class-level testing [3] translates to this specific compound, its physicochemical profile makes it a candidate for CNS-focused lead optimization. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening alongside the meta-methyl isomer would provide direct comparative permeability data and validate the hypothesis that ortho-substitution enhances passive membrane flux relative to meta-substitution.

Screening Library Diversification for Inflammation-Associated Cancer Targets (COX-2/LOX Dual Inhibition Hypothesis)

The Rani et al. 2014 study explicitly designed their series to target the intersection of COX-2/LOX-mediated inflammation and carcinogenesis [1]. Although the most potent dual-acting compounds carried electron-withdrawing para-substituents, the class-level data demonstrate that the 1-phenylethylamine scaffold itself contributes to COX/LOX pathway modulation. Including 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide in a focused screening deck alongside its halogenated and nitro-substituted analogs would test whether electron-donating ortho-substitution can redirect pathway selectivity (e.g., favoring COX-2 over LOX, or vice versa) while retaining sufficient potency for probe development. This scenario is most relevant for academic screening centers and biotech companies building phenotypic assay panels for inflammation-driven cancers.

Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.